

# A Comparative Guide to Losartan Azide and Other Genotoxic Impurities in Losartan

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **losartan azide** and other prominent genotoxic impurities found in losartan, a widely prescribed angiotensin II receptor blocker. The focus is on their formation, genotoxic potential, regulatory classification, and the analytical methodologies used for their detection and control. This information is critical for ensuring the safety and quality of losartan-containing pharmaceutical products.

# **Introduction to Genotoxic Impurities in Losartan**

Losartan is an effective antihypertensive medication. However, like many synthetically derived active pharmaceutical ingredients (APIs), its manufacturing process can lead to the formation of impurities.[1] Some of these impurities, even at trace levels, can be genotoxic, meaning they have the potential to damage DNA and may increase the risk of cancer.[2] Two major classes of genotoxic impurities that have been identified in losartan and other sartan medications are azido impurities and nitrosamine impurities.[3][4]

Initially, significant concern was raised about **losartan azide** after it tested positive in a bacterial mutagenicity assay.[4] However, subsequent in vivo testing revealed it to be non-mutagenic.[5][6] In contrast, certain nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are classified as probable human carcinogens and are subject to stringent control.[2][7] This guide will delve into the key differences between these impurity classes.



Check Availability & Pricing

# **Chemical Structures and Formation**

The chemical structures of losartan, **losartan azide**, and two common nitrosamine impurities are presented below. Their formation is closely linked to the specific reagents and reaction conditions employed during the synthesis of the losartan API.

Table 1: Chemical Structures of Losartan and Key Genotoxic Impurities

| Compound                                                                                                          | Chemical Structure |
|-------------------------------------------------------------------------------------------------------------------|--------------------|
| Losartan                                                                                                          |                    |
| Losartan Azide5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole |                    |
| N-Nitrosodimethylamine (NDMA)                                                                                     |                    |
| N-Nitrosodiethylamine (NDEA)                                                                                      |                    |

# **Formation Pathways**

The formation of these impurities can be traced back to specific steps in the manufacturing process. Understanding these pathways is crucial for developing effective control strategies.

Losartan



# Nitrosating Agents (e.g., Nitrites) Nitrosation Reaction Nitrosamines (NDMA, NDEA) Secondary/Tertiary Amines Losartan Synthesis Sodium Azide Losartan Azide

#### Simplified Formation Pathways of Losartan Impurities

Click to download full resolution via product page

Tetrazole Ring Formation

**Caption:** Formation pathways for azido and nitrosamine impurities.

**Losartan azide** can form as a byproduct during the synthesis of the tetrazole ring of losartan, a process that often utilizes sodium azide.[8][9] Nitrosamine impurities, on the other hand, can be generated when secondary or tertiary amines, which may be present as starting materials, reagents, or degradation products, react with nitrosating agents under specific conditions.[10]

# **Genotoxicity and Regulatory Classification**

The assessment of genotoxicity is a critical step in classifying and controlling pharmaceutical impurities. The International Council for Harmonisation (ICH) M7 guideline provides a framework for this process.[11][12][13]

Table 2: Comparison of Genotoxicity and Regulatory Status

Losartan Cyano Intermediate



| Feature                      | Losartan Azide                                                                                               | Nitrosamine Impurities<br>(e.g., NDMA, NDEA)                                                       |
|------------------------------|--------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Initial Genotoxicity Finding | Positive in bacterial mutagenicity (Ames) test.[4]                                                           | Known mutagens and carcinogens in multiple animal studies.[7][10]                                  |
| In Vivo Genotoxicity         | Negative in the in vivo comet assay.[6]                                                                      | Considered potent in vivo genotoxic carcinogens.[7]                                                |
| ICH M7 Classification        | Class 5: Non-mutagenic impurity.[5][6]                                                                       | Class 1: Known mutagenic carcinogens, belonging to the "cohort of concern" due to high potency.[3] |
| Regulatory Control           | Controlled as a non-mutagenic impurity according to ICH Q3A/B guidelines.[11][13][14]                        | Strict control to an acceptable intake (AI) limit based on carcinogenic potential.[2][15]          |
| Acceptable Intake (AI) Limit | Governed by ICH Q3A/B qualification thresholds (typically much higher than for mutagenic impurities).[3][11] | - NDMA: 96 ng/day- NDEA:<br>26.5 ng/day[1][2][15]                                                  |

The key distinction lies in the results of follow-up in vivo studies for **losartan azide**. While the initial in vitro Ames test indicated a potential for mutagenicity, the negative result in the more physiologically relevant in vivo comet assay led to its reclassification as a non-mutagenic impurity.[5][6] Consequently, it is controlled under the less stringent ICH Q3A/B guidelines.[11] [13][14]

Nitrosamines, however, are well-established potent genotoxicants and are classified as probable human carcinogens.[7][10] They fall into a special category of high-potency mutagenic carcinogens known as the "cohort of concern" within the ICH M7 guideline, necessitating very low acceptable intake limits.[3]

# **Experimental Protocols**



Detailed and validated experimental protocols are essential for the accurate assessment of genotoxic impurities. Below are outlines of the key assays used to evaluate **losartan azide** and nitrosamines.

## **Bacterial Reverse Mutation Assay (Ames Test)**

This in vitro assay is used to assess the potential of a substance to induce gene mutations.

Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[17][18] The bacteria are exposed to the test substance, and the number of colonies that revert to a state of being able to synthesize the amino acid is counted. A significant increase in the number of revertant colonies compared to a control group indicates mutagenic potential.[17]

#### General Procedure:

- Strain Preparation: Grow overnight cultures of the selected bacterial strains.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which simulates the metabolic processes in the liver.[18]
- Exposure: Mix the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer. This mixture is then combined with molten top agar and poured onto minimal glucose agar plates.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Scoring: Count the number of revertant colonies on each plate.
- Analysis: A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.

### **In Vivo Alkaline Comet Assay**

This assay is used to detect DNA strand breaks in eukaryotic cells from animals exposed to a test substance.[9][19][20]







Principle: Individual cells from animal tissues are embedded in an agarose gel on a microscope slide, lysed to remove cellular proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, unwinds and migrates out of the nucleus towards the anode, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.[19]

#### General Procedure:

- Animal Dosing: Administer the test substance to a suitable animal model (e.g., rats or mice) at multiple dose levels, alongside a vehicle control and a positive control.
- Tissue Collection: After a specified exposure time, euthanize the animals and collect the target tissues (e.g., liver, kidney).
- Cell Isolation: Prepare a single-cell suspension from the collected tissues.
- Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."
- Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
- Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
- Scoring: Analyze the images using specialized software to quantify the percentage of DNA in the comet tail, which is a measure of DNA damage.





Click to download full resolution via product page

**Caption:** Workflow for assessing the genotoxicity of impurities.

# Conclusion



The cases of **losartan azide** and nitrosamine impurities in losartan highlight the critical importance of a thorough, multi-step approach to genotoxicity assessment. While an initial in vitro test like the Ames assay is a crucial screening tool, in vivo follow-up studies are essential for a comprehensive risk assessment.

**Losartan azide**, despite an initial positive Ames test, was ultimately classified as a non-mutagenic impurity based on in vivo data, allowing for its control under standard ICH Q3A/B guidelines. In stark contrast, nitrosamines are confirmed potent mutagenic carcinogens, requiring stringent control to exceptionally low levels as mandated by the ICH M7 guideline. For professionals in drug development and research, understanding these distinctions, the underlying formation mechanisms, and the corresponding regulatory frameworks is paramount to ensuring the safety and quality of pharmaceutical products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Risk of the presence of mutagenic azido impurities in losartan active substance -European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. journal.gnest.org [journal.gnest.org]
- 6. Losartan azide impurity confirmed as not an in vivo mutagen compound Guidance, Documents, Resources Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]



- 10. trpma.org.tw [trpma.org.tw]
- 11. pubs.acs.org [pubs.acs.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related Impurities | Exponent [exponent.com]
- 15. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 16. bulldog-bio.com [bulldog-bio.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. Recommendations for conducting the in vivo alkaline Comet assay. 4th International Comet Assay Workshop PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Guide to Losartan Azide and Other Genotoxic Impurities in Losartan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830609#losartan-azide-vs-other-losartan-genotoxic-impurities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com